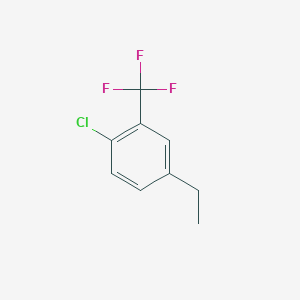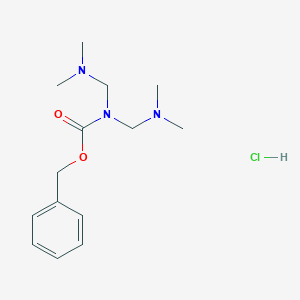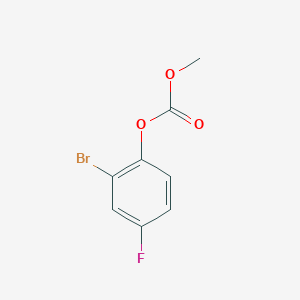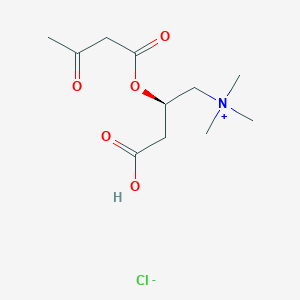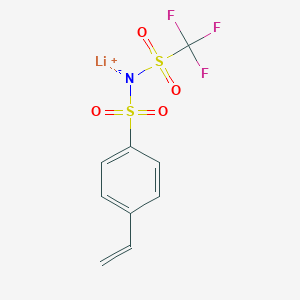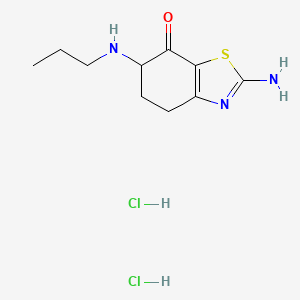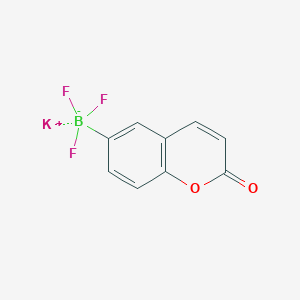
Potassium 2-oxo-2H-chromene-6-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-oxo-2H-chromene-6-trifluoroborate is a chemical compound that belongs to the class of chromenes, specifically 2H-chromenes . Chromenes are important oxygen heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . They have also been used extensively in materials science and organic synthesis .
Synthesis Analysis
The synthesis of 2H-chromenes, including this compound, has seen significant advancements in recent years . Two major synthetic strategies have been developed . These include benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Various methods have been reported for the synthesis of coumarin systems, which are carried out in both classical and non-classical conditions .Molecular Structure Analysis
The molecular structure of 2H-chromenes is simple and exhibits mild adverse effects . The structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a similar compound, has been determined using ESI-MS, FT-IR, 1H and 13C NMR spectroscopic analysis, and X-ray diffractometry .Chemical Reactions Analysis
2H-chromenes undergo various chemical reactions. For instance, they can be synthesized through benzopyran ring formation involving cyclization reactions and the late-stage functionalization . Other reactions include electrophilic cyclization of substituted propargylic aryl ethers .Physical And Chemical Properties Analysis
Potassium is a member of the group 1 of alkali cations . It is highly reactive and soluble in water . As for 2H-chromenes, they are important oxygen heterocycles .Scientific Research Applications
Potassium 2-oxo-2H-chromene-6-trifluoroborate has a variety of potential applications in scientific research. It has been used as a catalyst for the synthesis of several organic compounds, including 1,4-dihydropyridines and 1,4-dihydropyridones. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.
Mechanism of Action
Potassium 2-oxo-2H-chromene-6-trifluoroborate has been shown to act as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of xanthine oxidase results in decreased levels of uric acid in the body, which may be beneficial in the treatment of gout and other conditions. Additionally, this compound has been shown to act as an antioxidant, which may be beneficial in the prevention of oxidative damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce levels of triglycerides and cholesterol in the blood, which may be beneficial in the prevention of cardiovascular disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
Potassium 2-oxo-2H-chromene-6-trifluoroborate is a relatively easy compound to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and does not require specialized equipment for synthesis. However, this compound can be toxic if ingested and should be handled with caution.
Future Directions
The potential applications of Potassium 2-oxo-2H-chromene-6-trifluoroborate are numerous and varied. Further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Additionally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential of this compound as a catalyst for the synthesis of organic compounds.
Synthesis Methods
Potassium 2-oxo-2H-chromene-6-trifluoroborate is synthesized from the reaction of potassium carbonate with 2-hydroxy-2H-chromene-6-trifluoroborate, which is itself synthesized from the reaction of 2-hydroxy-2H-chromene-6-bromide and potassium trifluoroborate. The reaction of potassium carbonate and 2-hydroxy-2H-chromene-6-trifluoroborate yields this compound in a single step. The reaction is carried out in aqueous media under an inert atmosphere at temperatures between 50-70°C. The reaction is complete after two hours.
properties
IUPAC Name |
potassium;trifluoro-(2-oxochromen-6-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BF3O2.K/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8;/h1-5H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFQKLWGAOUSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OC(=O)C=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

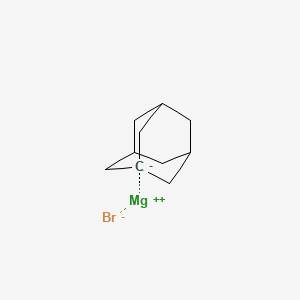

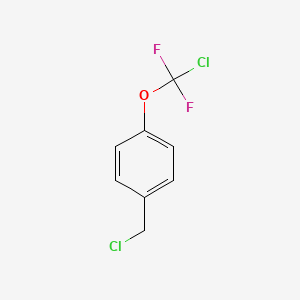
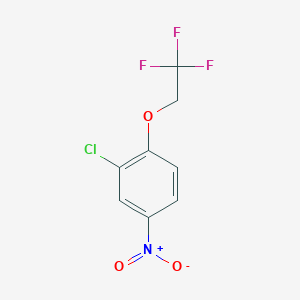
![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)
